4-(Aminomethyl)imidazolidin-2-one
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Overview
Description
4-(Aminomethyl)imidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. This compound is of significant interest due to its presence in various pharmaceuticals, natural products, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene in the presence of a base.
Diamination of Olefins: This approach uses olefins and diamines in the presence of a catalyst to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to form the cyclic structure.
Aziridine Ring Expansion: Aziridines react with isocyanates in the presence of a Lewis acid catalyst to form imidazolidinones.
Industrial Production Methods
Industrial production often employs catalytic methods to enhance efficiency and sustainability. Metal-catalyzed processes and organocatalysis are commonly used to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in pharmaceutical and synthetic applications .
Scientific Research Applications
4-(Aminomethyl)imidazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Similar in structure but contains a sulfur atom instead of oxygen.
Imidazole-2-thione: Contains a sulfur atom and has significant pharmaceutical applications.
2-Imidazolidinone: Lacks the aminomethyl group and has different chemical properties and applications.
Uniqueness
4-(Aminomethyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in diverse reactions makes it valuable in various fields .
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4-(aminomethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H9N3O/c5-1-3-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) |
InChI Key |
LSLTVBMVLGQVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CN |
Origin of Product |
United States |
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